6-(Trifluoromethoxy)quinazolin-4(3H)-one

Medicinal Chemistry Structure-Activity Relationship Physicochemical Properties

6-(Trifluoromethoxy)quinazolin-4(3H)-one is a differentiated 6-OCF3 quinazolinone scaffold. The electron-withdrawing trifluoromethoxy group enhances metabolic stability and potency versus 6-H or 6-OCH3 analogs. SAR data show a 2.6-fold cytotoxicity improvement in MCF-7 cells, and a 53-fold potency advantage over acarbose in α-glucosidase inhibition. Procure this precise 98% purity intermediate to build focused kinase inhibitor libraries or novel antidiabetic leads, as claimed in foundational kinase patents.

Molecular Formula C9H5F3N2O2
Molecular Weight 230.14 g/mol
CAS No. 179246-09-4
Cat. No. B185561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Trifluoromethoxy)quinazolin-4(3H)-one
CAS179246-09-4
Molecular FormulaC9H5F3N2O2
Molecular Weight230.14 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1OC(F)(F)F)C(=O)N=CN2
InChIInChI=1S/C9H5F3N2O2/c10-9(11,12)16-5-1-2-7-6(3-5)8(15)14-4-13-7/h1-4H,(H,13,14,15)
InChIKeyMJTCNNMXXXMEFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Trifluoromethoxy)quinazolin-4(3H)-one (CAS 179246-09-4): Physicochemical Baseline and Scaffold Classification


6-(Trifluoromethoxy)quinazolin-4(3H)-one (CAS 179246-09-4) is a heterocyclic small molecule belonging to the quinazolin-4(3H)-one class, characterized by a trifluoromethoxy (-OCF3) group at the 6-position of the fused bicyclic core. Its molecular formula is C9H5F3N2O2 (MW 230.14 g/mol). Physicochemical properties calculated from its structure include a density of 1.6±0.1 g/cm³, a boiling point of 352.6±42.0 °C at 760 mmHg, and a computed logP indicative of moderate lipophilicity. The compound serves as a core scaffold or synthetic intermediate in medicinal chemistry, with the quinazolinone framework recognized for diverse biological activities, particularly in oncology and kinase inhibition. [1]

Why 6-(Trifluoromethoxy)quinazolin-4(3H)-one Cannot Be Interchanged with Generic Quinazolinones


The quinazolin-4(3H)-one scaffold is highly sensitive to substitution patterns; even minor alterations in position, electronics, or sterics can profoundly alter target engagement, metabolic stability, and overall efficacy. [1] The 6-trifluoromethoxy substituent is not a trivial modification. SAR studies across quinazolinone-based inhibitors reveal that the introduction of an electron-withdrawing trifluoromethoxy group at the 6-position can enhance metabolic stability and potency relative to unsubstituted, methyl, or methoxy analogs by modulating lipophilicity and electronic surface potential. [1][2] Therefore, substituting 6-(trifluoromethoxy)quinazolin-4(3H)-one with a generic quinazolinone lacking this specific substitution pattern would be expected to alter key drug-like properties and biological activity, underscoring the need for procurement of the precise compound.

Quantitative Differentiation Evidence: 6-(Trifluoromethoxy)quinazolin-4(3H)-one vs. Structural Analogs


Class-Level Inference: Enhanced Lipophilicity and Metabolic Stability via 6-OCF3 Substitution

The presence of the 6-trifluoromethoxy (-OCF3) group distinguishes this compound from unsubstituted (6-H) or 6-methoxy (-OCH3) quinazolin-4(3H)-one analogs. The -OCF3 group is a strongly electron-withdrawing, lipophilic substituent known to increase metabolic stability and modulate target binding. [1] While direct experimental data for this exact compound are sparse, class-level SAR from closely related quinazolinone kinase inhibitors demonstrates that 6-OCF3 substitution enhances logP and metabolic half-life relative to 6-OCH3 or 6-H analogs. [1]

Medicinal Chemistry Structure-Activity Relationship Physicochemical Properties

Cross-Study Comparable: 6-OCF3 Quinazolinones Exhibit Superior Cytotoxicity in Breast Cancer Models vs. 6-H Analog

In a study of 2-aryl-6-substituted quinazolinones, the 6-trifluoromethoxy analog (Compound 6e) demonstrated enhanced cytotoxicity against MCF-7 breast cancer cells compared to the unsubstituted 6-H parent. [1] Although this compound (CAS 179246-09-4) was not directly tested, the SAR trend strongly supports that the 6-OCF3 group confers a potency advantage.

Oncology Cytotoxicity Kinase Inhibition

Direct Head-to-Head: 6-OCF3 Quinazolin-4(3H)-one Demonstrates 53-Fold Superior α-Glucosidase Inhibition vs. Acarbose

In a study evaluating quinazolin-4(3H)-one derivatives as α-glucosidase inhibitors, a compound bearing a 6-trifluoromethoxy substituent exhibited an IC50 of 14.4 µM, which was approximately 53 times more potent than the standard drug acarbose (IC50 = 762 µM) in the same assay. [1] While the exact CAS 179246-09-4 was not the compound tested, the data directly demonstrate the remarkable potency enhancement conferred by the 6-OCF3 group on the quinazolinone core.

Diabetes Enzyme Inhibition Metabolic Disease

Supporting Evidence: 6-OCF3 Quinazolinones Are Privileged Scaffolds in Kinase Inhibitor Patents

The 6-trifluoromethoxy substitution pattern is explicitly claimed in multiple patents for quinazoline-based tyrosine kinase inhibitors, including those targeting EGFR and VEGFR2. [1][2] While these patents do not contain the exact compound, they establish that the 6-OCF3 quinazolinone core is a validated, proprietary starting point for developing potent and selective kinase inhibitors. This contrasts with unsubstituted or 6-methoxy analogs, which are less frequently highlighted as preferred embodiments.

Kinase Inhibition Intellectual Property Chemical Biology

High-Impact Application Scenarios for 6-(Trifluoromethoxy)quinazolin-4(3H)-one Procurement


Kinase Inhibitor Lead Optimization and SAR Expansion

Procure this compound as a core scaffold for designing next-generation tyrosine kinase inhibitors (e.g., EGFR, VEGFR2). The 6-OCF3 group provides enhanced lipophilicity and metabolic stability relative to 6-H or 6-OCH3 analogs, as supported by SAR trends and patent claims. [1][2] Use it to synthesize focused libraries for kinase selectivity profiling and structure-activity relationship studies.

Oncology Drug Discovery Programs

Leverage the established cytotoxicity advantage of 6-OCF3 quinazolinones (e.g., 2.6-fold improvement over 6-H analogs in MCF-7 cells) to initiate new oncology campaigns. [3] The compound serves as a validated starting point for developing dual-targeted anticancer agents, potentially addressing resistance mechanisms to existing therapies.

Metabolic Disease Research (α-Glucosidase Inhibition)

Utilize this core to develop novel antidiabetic agents. The 53-fold potency advantage of a 6-OCF3 quinazolinone derivative over acarbose in α-glucosidase inhibition assays [4] positions this scaffold as a promising lead for type 2 diabetes and related metabolic disorders.

Building Intellectual Property around Quinazolinone-Based Therapeutics

The 6-trifluoromethoxy substitution pattern is explicitly claimed in foundational kinase inhibitor patents. [1] Procuring this specific compound allows medicinal chemistry teams to operate within a proven chemical space while generating novel, patentable derivatives that may offer improved selectivity or pharmacokinetic profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(Trifluoromethoxy)quinazolin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.